methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate
Description
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate is a benzoate ester featuring a 3-substituted amino group linked to an acetylated phenoxy moiety. The phenoxy group is substituted with isopropyl and methyl groups at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
methyl 3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)18-9-8-17(10-14(18)3)25-12-19(22)21-16-7-5-6-15(11-16)20(23)24-4/h5-11,13H,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPHICVBUHKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of the Phenoxyacetyl Intermediate: The starting material, 4-isopropyl-3-methylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-isopropyl-3-methylphenoxyacetic acid.
Amide Formation: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 3-aminobenzoic acid to form the amide intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group of the amide intermediate with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
Scientific Research Applications
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Examples :
- Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
Key Comparisons :
- Synthesis: Triazine-based analogs are synthesized via stepwise nucleophilic substitution on 2,4,6-trichlorotriazine, followed by coupling with phenols and methyl 3-aminobenzoate. Yields are high (e.g., 90% for 5k) due to controlled reaction conditions (e.g., -35°C to 40°C) and purification via column chromatography .
- Physical Properties :
- Spectroscopy :
Divergence from Target Compound: The target compound lacks a triazine ring, replacing it with an acetylated phenoxy group. This reduces molecular rigidity and may alter solubility and bioactivity.
Pyrazole Derivatives
Examples :
- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)
Key Comparisons :
- Synthesis : Pyrazole derivatives are synthesized via cyclocondensation reactions, yielding lower efficiencies (18–22%) compared to triazine analogs .
- Spectroscopy : ¹H NMR signals for pyrazole protons appear as distinct singlets (e.g., δ 8.29 ppm for aromatic protons) .
Divergence from Target Compound: The pyrazole core introduces heteroaromaticity, enhancing π-π stacking interactions. The acetyl amino group in the target compound may reduce such interactions, affecting bioavailability.
Sulfonylurea Herbicides
Key Comparisons :
- Structure: Feature a sulfonylurea bridge (-SO₂NHCONH-) linked to triazine and benzoate groups, unlike the acetyl amino linkage in the target compound .
- Applications: Used as herbicides due to acetolactate synthase inhibition.
Halogenated and Cyclohexyl-Substituted Benzoates
Examples :
- Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33)
Key Comparisons :
- Synthesis : Halogenated analogs require bromo/iodo-substituted precursors and cyclohexyl intermediates, increasing steric hindrance and reducing reaction yields .
- Spectroscopy : Halogens (Br, I) cause distinct deshielding in ¹H NMR (e.g., δ 7.46 ppm for bromo-substituted aromatics) .
Divergence from Target Compound :
The isopropyl group in the target compound may improve lipid solubility compared to halogens, enhancing membrane permeability.
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
*Predicted based on analogs.
Biological Activity
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate is an organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzoate Ester Group : This contributes to its solubility and reactivity.
- Amide Linkage : Facilitates interaction with biological targets.
- Phenoxyacetyl Moiety : May enhance binding to specific receptors or enzymes.
Synthesis
The synthesis of this compound involves several steps:
-
Formation of Phenoxyacetyl Intermediate :
- Reaction of 4-isopropyl-3-methylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
-
Amide Formation :
- Conversion of the phenoxyacetyl intermediate to its acyl chloride using thionyl chloride, followed by reaction with 3-aminobenzoic acid.
-
Esterification :
- Final esterification with methanol in the presence of sulfuric acid as a catalyst.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. The phenoxyacetyl moiety likely plays a crucial role in binding to these targets, influencing biological pathways.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound showed promising antibacterial effects comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The study demonstrated that treatment with this compound significantly reduced inflammation markers and improved clinical symptoms in treated animals compared to controls.
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Methyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate | Moderate | Low |
| Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate | High | Moderate |
Q & A
Q. What are the key considerations for designing a synthetic route for methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling reactions between a phenoxyacetyl chloride derivative and a methyl aminobenzoate precursor. Critical parameters include:
- Temperature control : Reactions often require low temperatures (-35°C to 40°C) to prevent side reactions, as seen in analogous triazine-based syntheses .
- Base selection : Use of DIPEA (diisopropylethylamine) for deprotonation and catalysis, ensuring efficient nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is essential for isolating the target compound from byproducts .
Example protocol: Sequential addition of substituents to a trichlorotriazine core, followed by coupling with methyl 3-aminobenzoate under controlled conditions .
Q. How can structural inconsistencies in NMR data for this compound be resolved during characterization?
- Methodological Answer : Overlapping signals in ¹H/¹³C NMR spectra (common in aromatic/heterocyclic systems) require:
- High-field NMR analysis (≥400 MHz) to resolve splitting patterns.
- 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks, as demonstrated in triazine derivatives with similar complexity .
- Cross-validation with computational methods : Quantum chemical calculations (e.g., DFT) can predict chemical shifts and validate experimental assignments .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields for derivatives of this compound?
- Methodological Answer :
- Reaction path search algorithms : Quantum chemical calculations (e.g., density functional theory) map energy barriers and identify intermediates, reducing trial-and-error experimentation .
- Machine learning : Training models on existing reaction databases (e.g., substituent effects, solvent choices) accelerates condition optimization .
- Case study : ICReDD’s hybrid computational-experimental workflow reduced development time for analogous triazine derivatives by 50% .
Q. How can conflicting biological activity data for structurally similar compounds guide SAR studies?
- Methodological Answer :
- Data contradiction analysis : Compare bioactivity trends across derivatives (e.g., triazole vs. triazine cores) to identify critical functional groups. For example:
- Electron-withdrawing groups (e.g., -CN, -SO₂) on the phenyl ring enhance enzymatic inhibition in triazole analogs .
- Methoxy/isopropyl substitutions influence lipophilicity and membrane permeability, as shown in related benzoate esters .
- Statistical validation : Use factorial design experiments to isolate variables (e.g., substituent position, steric effects) .
Q. What methodologies address challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., acetylations), improving heat dissipation and reproducibility .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR, HPLC-MS) for real-time monitoring of intermediates .
- Case example : MPLC (Medium Pressure Liquid Chromatography) with optimized silica gradients achieved >90% purity in scaled syntheses of methyl benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
